Cas no 899958-86-2 (N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

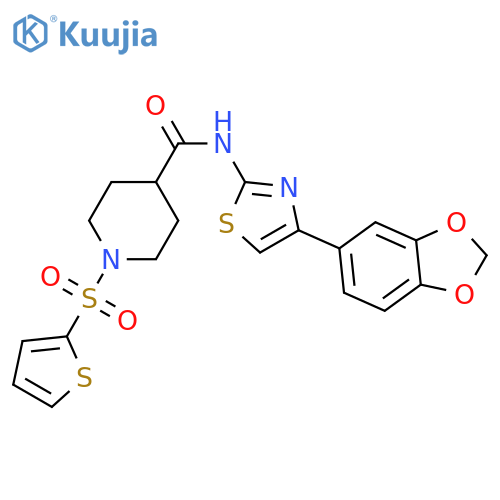

899958-86-2 structure

商品名:N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

CAS番号:899958-86-2

MF:C20H19N3O5S3

メガワット:477.576960802078

CID:5490095

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

- N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

-

- インチ: 1S/C20H19N3O5S3/c24-19(13-5-7-23(8-6-13)31(25,26)18-2-1-9-29-18)22-20-21-15(11-30-20)14-3-4-16-17(10-14)28-12-27-16/h1-4,9-11,13H,5-8,12H2,(H,21,22,24)

- InChIKey: VICDPNXZYJXMBO-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2SC=CC=2)(=O)=O)CCC(C(NC2=NC(C3=CC=C4OCOC4=C3)=CS2)=O)CC1

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2727-0175-40mg |

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

899958-86-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2727-0175-10mg |

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

899958-86-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2727-0175-30mg |

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

899958-86-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2727-0175-1mg |

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

899958-86-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2727-0175-2mg |

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

899958-86-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2727-0175-2μmol |

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

899958-86-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2727-0175-5mg |

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

899958-86-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2727-0175-10μmol |

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

899958-86-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2727-0175-50mg |

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

899958-86-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2727-0175-100mg |

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |

899958-86-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

899958-86-2 (N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量